molecular formula C33H24N2O5 B5168587 2,6-bis(3,4-dimethylphenyl)-4-(phenylcarbonyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone CAS No. 5757-60-8

2,6-bis(3,4-dimethylphenyl)-4-(phenylcarbonyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone

Cat. No.: B5168587
CAS No.: 5757-60-8
M. Wt: 528.6 g/mol
InChI Key: QYHKUQYREPWARH-UHFFFAOYSA-N
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Description

2,6-bis(3,4-dimethylphenyl)-4-(phenylcarbonyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of isoindole derivatives, which are known for their diverse chemical reactivity and potential use in materials science, pharmaceuticals, and organic electronics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-bis(3,4-dimethylphenyl)-4-(phenylcarbonyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Isoindole Core: The isoindole core can be synthesized through a cyclization reaction involving an appropriate precursor, such as a phthalimide derivative.

    Introduction of Substituents: The 3,4-dimethylphenyl groups are introduced through Friedel-Crafts alkylation reactions, using suitable alkylating agents and catalysts.

    Carbonylation: The phenylcarbonyl group is introduced via a carbonylation reaction, often using a palladium catalyst under high-pressure conditions.

    Final Cyclization: The final step involves cyclization to form the tetrone structure, which may require specific reaction conditions such as elevated temperatures and the presence of a strong acid or base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Key considerations for industrial production include optimizing reaction conditions for higher yields, ensuring the purity of the final product, and minimizing the use of hazardous reagents. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,6-bis(3,4-dimethylphenyl)-4-(phenylcarbonyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the aromatic rings or the isoindole core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

2,6-bis(3,4-dimethylphenyl)-4-(phenylcarbonyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 2,6-bis(3,4-dimethylphenyl)-4-(phenylcarbonyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The compound’s unique structural features allow it to engage in specific interactions with these targets, influencing pathways involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-bis(3,4-dimethylphenyl)-4-(phenylcarbonyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone
  • 2,6-bis(3,4-dimethylphenyl)-4-(phenylcarbonyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-trione
  • 2,6-bis(3,4-dimethylphenyl)-4-(phenylcarbonyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-dione

Uniqueness

The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical reactivity and potential applications. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

8-benzoyl-2,6-bis(3,4-dimethylphenyl)pyrrolo[3,4-f]isoindole-1,3,5,7-tetrone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H24N2O5/c1-17-10-12-22(14-19(17)3)34-30(37)24-16-25-27(28(26(24)32(34)39)29(36)21-8-6-5-7-9-21)33(40)35(31(25)38)23-13-11-18(2)20(4)15-23/h5-16H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYHKUQYREPWARH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C3=CC4=C(C(=C3C2=O)C(=O)C5=CC=CC=C5)C(=O)N(C4=O)C6=CC(=C(C=C6)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70367394
Record name STK373236
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70367394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

528.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5757-60-8
Record name STK373236
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70367394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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